molecular formula C9H24Cl2N2 B13321422 Trimethylenebis(trimethylammonium) dichloride CAS No. 56971-22-3

Trimethylenebis(trimethylammonium) dichloride

Katalognummer: B13321422
CAS-Nummer: 56971-22-3
Molekulargewicht: 231.20 g/mol
InChI-Schlüssel: WYZCAVRJZYMXCG-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethylenebis(trimethylammonium) dichloride is a quaternary ammonium compound with the molecular formula C9H24Cl2N2. It is known for its cationic nature and is used in various chemical and industrial applications. The compound is characterized by its two trimethylammonium groups connected by a trimethylene bridge, with chloride ions as counterions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethylenebis(trimethylammonium) dichloride can be synthesized through the reaction of trimethylamine with 1,3-dichloropropane. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

(CH3)3N+ClCH2CH2CH2Cl(CH3)3NCH2CH2CH2N(CH3)3Cl2\text{(CH}_3\text{)}_3\text{N} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_3\text{NCH}_2\text{CH}_2\text{CH}_2\text{N(CH}_3\text{)}_3\text{Cl}_2 (CH3​)3​N+ClCH2​CH2​CH2​Cl→(CH3​)3​NCH2​CH2​CH2​N(CH3​)3​Cl2​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylenebis(trimethylammonium) dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ions can be replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when combined with other reactive species.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Redox Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while redox reactions can lead to the formation of different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Trimethylenebis(trimethylammonium) dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of cell membranes and ion channels due to its cationic nature.

    Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of trimethylenebis(trimethylammonium) dichloride involves its interaction with negatively charged species. The cationic nature of the compound allows it to bind to anionic sites on molecules and surfaces, facilitating various chemical and biological processes. The molecular targets include cell membranes, where the compound can disrupt membrane integrity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetramethylenebis(trimethylammonium) dichloride: Similar in structure but with a tetramethylene bridge instead of a trimethylene bridge.

    Hexamethylenebis(trimethylammonium) dichloride: Contains a hexamethylene bridge, providing different spatial properties.

Uniqueness

Trimethylenebis(trimethylammonium) dichloride is unique due to its specific trimethylene bridge, which imparts distinct chemical and physical properties. This structure allows for specific interactions and applications that may not be achievable with other similar compounds.

Eigenschaften

CAS-Nummer

56971-22-3

Molekularformel

C9H24Cl2N2

Molekulargewicht

231.20 g/mol

IUPAC-Name

trimethyl-[3-(trimethylazaniumyl)propyl]azanium;dichloride

InChI

InChI=1S/C9H24N2.2ClH/c1-10(2,3)8-7-9-11(4,5)6;;/h7-9H2,1-6H3;2*1H/q+2;;/p-2

InChI-Schlüssel

WYZCAVRJZYMXCG-UHFFFAOYSA-L

Kanonische SMILES

C[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.